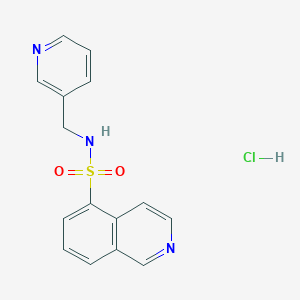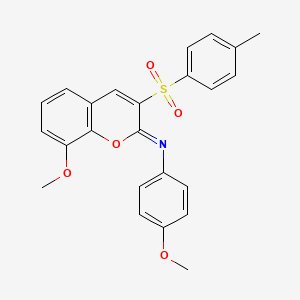
(Z)-4-methoxy-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-methoxy-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline, also known as MTA, is a synthetic compound that has been widely used in scientific research due to its unique properties. MTA is a chromene derivative that exhibits potent anti-cancer and anti-inflammatory activities. It has been shown to inhibit the growth of various cancer cell lines, including breast, ovarian, and lung cancer cells. MTA has also been found to possess anti-inflammatory properties, making it a promising candidate for the treatment of various inflammatory diseases.
Mécanisme D'action
The anti-cancer activity of (Z)-4-methoxy-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline is believed to be mediated through the inhibition of various signaling pathways involved in cancer cell growth and survival. (Z)-4-methoxy-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. It also inhibits the NF-κB pathway, which plays a crucial role in inflammation and cancer progression. (Z)-4-methoxy-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline has also been found to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
(Z)-4-methoxy-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). (Z)-4-methoxy-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, (Z)-4-methoxy-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline has been found to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (Z)-4-methoxy-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline is its potent anti-cancer and anti-inflammatory activities. It has been shown to be effective against various cancer cell lines and inflammatory diseases. (Z)-4-methoxy-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of (Z)-4-methoxy-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline is its poor solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of (Z)-4-methoxy-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline is not fully understood, which can make it challenging to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the research on (Z)-4-methoxy-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline. One potential area of investigation is the development of (Z)-4-methoxy-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline analogs with improved solubility and bioavailability. Another area of research is the optimization of the dosing regimen for (Z)-4-methoxy-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline, which can improve its therapeutic efficacy. In addition, further studies are needed to elucidate the mechanism of action of (Z)-4-methoxy-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline and its potential interactions with other anti-cancer and anti-inflammatory agents. Finally, there is a need for preclinical and clinical studies to evaluate the safety and efficacy of (Z)-4-methoxy-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline in humans.
Méthodes De Synthèse
(Z)-4-methoxy-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline can be synthesized using a multi-step process involving the condensation of 8-methoxy-3-tosylchromone with aniline, followed by the addition of methoxy and tosyl groups. The final step involves the isomerization of the resulting compound to obtain the desired (Z)-isomer.
Applications De Recherche Scientifique
(Z)-4-methoxy-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline has been extensively studied for its anti-cancer properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways. (Z)-4-methoxy-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, (Z)-4-methoxy-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Propriétés
IUPAC Name |
8-methoxy-N-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5S/c1-16-7-13-20(14-8-16)31(26,27)22-15-17-5-4-6-21(29-3)23(17)30-24(22)25-18-9-11-19(28-2)12-10-18/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOTWYNEDWPRLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-methoxy-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,3bS,6S,6aR,7aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2',3':4,5]furo[2,3-d][1,3]dioxol-5(3aH)-one](/img/no-structure.png)
![2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-phenylacetamide](/img/structure/B3003652.png)
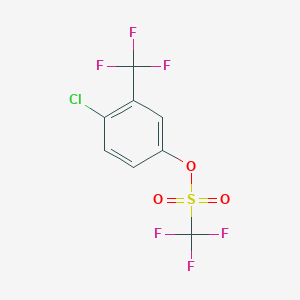
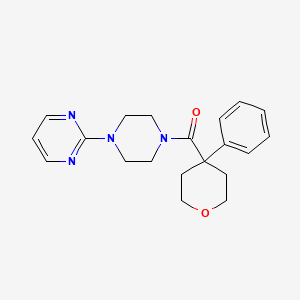

![4-(((6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)methyl)-2-methylthiazole](/img/structure/B3003657.png)
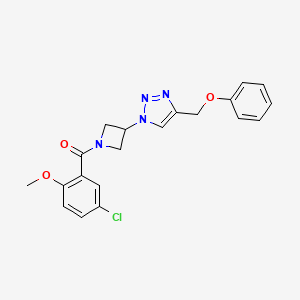
![1-[4-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B3003659.png)
![4-azepan-1-yl-N-(5-chloro-2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine-5-carboxamide](/img/structure/B3003660.png)


![N-(2-chloro-4-methylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B3003667.png)
